molecular formula C13H20N2OS B2363624 1-Tert-butyl-3-(4-ethoxyphenyl)thiourea CAS No. 326013-98-3

1-Tert-butyl-3-(4-ethoxyphenyl)thiourea

Cat. No.: B2363624
CAS No.: 326013-98-3
M. Wt: 252.38
InChI Key: FLMYONZNYNGXLC-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(4-ethoxyphenyl)thiourea is a synthetic thiourea derivative of interest in medicinal chemistry and anticancer research. Thiourea derivatives are a significant class of compounds in drug discovery due to their diverse biological activities. A key area of application is as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of tumor angiogenesis . Inhibiting VEGFR-2 is a promising strategy in targeted cancer therapy, as it can disrupt the blood supply necessary for tumor growth and metastasis . The molecular structure of this compound, featuring a tert-butyl group and a 4-ethoxyphenyl moiety, is characteristic of scaffolds designed to interact with enzyme active sites, such as those in kinase inhibitors . Researchers can utilize this compound as a building block or a core structure for the synthesis of more complex molecular hybrids, a strategy employed to develop novel therapeutic agents with improved efficacy and selectivity . As a research chemical, it serves as a valuable reference standard and intermediate in exploring structure-activity relationships (SAR) and in the development of potential multi-target anticancer agents. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-3-(4-ethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-5-16-11-8-6-10(7-9-11)14-12(17)15-13(2,3)4/h6-9H,5H2,1-4H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMYONZNYNGXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies

General Synthetic Pathways for Asymmetrically Substituted Thioureas

The construction of the thiourea (B124793) backbone (R-NH-C(S)-NH-R') can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and the nature of the substituents.

The most common and straightforward method for the synthesis of unsymmetrical thioureas is the coupling reaction between an isothiocyanate and a primary or secondary amine. researchgate.net This reaction is typically high-yielding and proceeds under mild conditions. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group.

General Reaction Scheme: R-N=C=S + R'-NH₂ → R-NH-C(S)-NH-R'

This method's popularity stems from its efficiency and the commercial availability of a wide variety of isothiocyanates and amines. The reaction is often carried out in a suitable solvent, such as acetonitrile, ethanol, or tetrahydrofuran, at room temperature or with gentle heating. nih.gov

Carbon disulfide (CS₂) serves as a versatile C=S transfer reagent for the synthesis of both symmetrical and unsymmetrical thioureas. mdpi.com For unsymmetrical thioureas, a multi-step, one-pot procedure is often employed. This typically involves the initial reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then reacted with a second amine, often in the presence of a coupling agent or under conditions that promote the elimination of H₂S, to yield the desired unsymmetrical thiourea. mdpi.com

A notable advantage of this method is the use of readily available and inexpensive starting materials. However, the volatility, flammability, and unpleasant odor of carbon disulfide are significant drawbacks. mdpi.com

Illustrative Reaction Pathway:

R-NH₂ + CS₂ + NaOH → R-NH-C(S)-S⁻Na⁺ + H₂O

R-NH-C(S)-S⁻Na⁺ + R'-NH₂ → R-NH-C(S)-NH-R' + NaHS

Maddani and Prabhu described a method for synthesizing unsymmetrical thioureas by reacting dithiocarbamates, prepared from an amine and CS₂, with a different primary amine in refluxing water, achieving good to high yields. mdpi.com

Targeted Synthesis of 1-Tert-butyl-3-(4-ethoxyphenyl)thiourea

The targeted synthesis of this compound can be efficiently achieved using the isothiocyanate-amine coupling reaction, which offers a high degree of control and generally provides excellent yields.

The synthesis commences with the selection of a suitable precursor for the 4-ethoxyphenyl moiety. The most direct precursor is 4-ethoxyphenyl isothiocyanate . This can be prepared from the commercially available 4-ethoxyaniline .

The conversion of 4-ethoxyaniline to 4-ethoxyphenyl isothiocyanate can be accomplished through several methods, with the use of thiophosgene (CSCl₂) or its equivalents being a common, albeit hazardous, approach. A safer alternative involves the reaction of 4-ethoxyaniline with carbon disulfide to form a dithiocarbamate intermediate, which is then converted to the isothiocyanate.

Alternatively, and more directly for the synthesis of the final product, 4-ethoxyaniline itself can be used as the primary amine precursor which will react with a tert-butyl isothiocyanate.

The tert-butyl group is introduced via the corresponding primary amine, tert-butylamine (B42293) . This readily available and highly nucleophilic amine readily reacts with the electrophilic carbon of the isothiocyanate.

Detailed Synthetic Route:

Step 1: Synthesis of 4-ethoxyphenyl isothiocyanate (if not commercially available) 4-ethoxyaniline is reacted with a thiocarbonylating agent like thiophosgene or a two-step process with carbon disulfide and a suitable reagent to form 4-ethoxyphenyl isothiocyanate.

Step 2: Synthesis of this compound 4-ethoxyphenyl isothiocyanate is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile. An equimolar amount of tert-butylamine is then added, often dropwise, to the solution. The reaction is typically exothermic and can be controlled by cooling. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by removal of the solvent and purification by recrystallization or column chromatography.

Optimization of Reaction Parameters for Yield and Selectivity

The synthesis of this compound, like other N,N'-disubstituted thioureas, is highly dependent on the careful optimization of reaction parameters to maximize yield and ensure product selectivity. Key variables that are typically manipulated include reaction temperature, reaction time, the molar ratio of reactants, and the choice of solvent and catalyst.

The following table illustrates the effect of temperature and time on the yield of a generic thiourea synthesis, demonstrating the importance of optimizing these parameters.

Table 1: Optimization of Reaction Parameters for Thiourea Synthesis

EntryTemperature (°C)Time (h)Yield (%)
1605.081
2754.558
3754.061
4753.564
5753.060
6800.589
7903.555

Solvent and Catalysts: The choice of solvent can significantly influence reaction outcomes. While many thiourea syntheses are performed in organic solvents like acetone or acetonitrile, the use of greener solvents or even solvent-free conditions is gaining traction mdpi.comasianpubs.org. In some cases, phase-transfer catalysts are employed to improve the reaction rate and yield, particularly in heterogeneous reaction systems. For example, the use of tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst in the synthesis of an N-acyl thiourea derivative improved the yield from 41% to 76% nih.gov.

Molar Ratio of Reactants: The stoichiometry of the reactants—typically an amine (tert-butylamine) and an isothiocyanate (4-ethoxyphenyl isothiocyanate)—is another parameter that requires optimization. While a 1:1 molar ratio is theoretically required, in practice, a slight excess of one reactant may be used to drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process. A patent for a related compound, 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea, specifies molar ratios of the amine intermediate to be in the range of 1:1 to 1:10 to achieve high yields google.com.

Mechanochemical Approaches for Thiourea Synthesis

Mechanochemistry represents a significant advancement in the green synthesis of thioureas, including N,N'-disubstituted derivatives. This approach involves the use of mechanical force, typically through grinding or milling, to induce chemical reactions in the solid state, often in the absence of bulk solvents beilstein-journals.orgresearchgate.net. This methodology is highly efficient, environmentally friendly, and often results in quantitative yields with minimal purification.

The most common mechanochemical method for synthesizing thioureas is the direct reaction of an amine with an isothiocyanate. The solid reactants are mixed and subjected to mechanical energy in a mortar and pestle or an automated ball mill beilstein-journals.orgresearchgate.net.

Key Features of Mechanochemical Synthesis:

Solvent-Free Conditions: By eliminating bulk solvents, mechanochemical synthesis reduces waste and avoids the use of potentially toxic and volatile organic compounds beilstein-journals.org.

High Efficiency and Speed: Reactions are often completed in minutes, a significant reduction compared to conventional solution-phase methods which can take several hours researchgate.netresearchgate.net. For example, the automated ball milling of various amines and isothiocyanates at 30 Hz afforded the desired thiourea products quantitatively in just 10 minutes beilstein-journals.org.

Quantitative Yields: This method frequently produces products in near-quantitative yields (≥99%), often eliminating the need for complex purification steps like column chromatography researchgate.netresearchgate.net.

Broad Substrate Scope: Mechanochemical approaches have been successfully applied to a wide range of aromatic and aliphatic amines and isothiocyanates, including sterically hindered reactants beilstein-journals.org.

In a typical procedure, equimolar amounts of the amine and isothiocyanate are placed in a milling jar, often with steel balls, and milled at a specific frequency for a short duration. The solid product can then be isolated directly. This "click-type" reactivity makes mechanochemistry a powerful tool for the rapid and clean synthesis of thiourea libraries beilstein-journals.org. Alternative mechanochemical routes also exist, such as the reaction of amines with carbon disulfide and a base to form a dithiocarbamate salt intermediate, which then converts to the thiourea nih.gov.

Synthetic Strategies for Analogs and Functionalization of this compound

The synthesis of analogs and the functionalization of the this compound scaffold are crucial for developing new compounds with tailored properties. These strategies generally involve either modifying the starting materials before the thiourea-forming reaction or performing chemical transformations on the pre-formed thiourea molecule.

Synthesis of Analogs by Varying Precursors: The most direct strategy for creating analogs is to vary the two building blocks: the amine and the isothiocyanate. This modular approach allows for the systematic exploration of the chemical space around the parent compound.

Varying the Amine Component: By replacing tert-butylamine with other primary or secondary amines (aliphatic or aromatic), a wide array of analogs can be synthesized. For example, reacting 4-ethoxyphenyl isothiocyanate with aniline, cyclohexylamine, or benzylamine would yield different N-substituted thioureas.

Varying the Isothiocyanate Component: Similarly, replacing 4-ethoxyphenyl isothiocyanate with other isothiocyanates provides another route to diverse analogs. Using phenyl isothiocyanate, 4-chlorophenyl isothiocyanate, or alkyl isothiocyanates in the reaction with tert-butylamine would result in thioureas with different substituents on the aromatic ring or an alkyl group in place of the aryl group nih.gov. The synthesis of a library of unsymmetrical thiourea derivatives has been demonstrated using this approach, reacting various amines with different isothiocyanates nih.gov.

Functionalization of the Pre-formed Thiourea: Post-synthesis modification of this compound allows for further diversification. These reactions must be chosen carefully to be compatible with the thiourea moiety.

Electrophilic Aromatic Substitution: The 4-ethoxyphenyl ring is activated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially introduce new functional groups onto the aromatic ring. The directing effects of the ethoxy group (ortho, para-directing) and the thiourea group would influence the position of substitution.

Modification of the Ethoxy Group: The ethyl group of the ether linkage could potentially be modified. For example, dealkylation to reveal a phenol, followed by re-alkylation with different alkyl halides, would produce a series of ether analogs.

Reaction of the Thiourea Moiety: The thiourea group itself can undergo further reactions. For instance, aryl thioureas can be converted to 2-aminobenzothiazoles through an intramolecular cyclization reaction known as the Hugerschoff reaction, which typically involves oxidation with reagents like bromine.

These strategies provide a versatile toolkit for generating a library of compounds based on the this compound structure, enabling the exploration of structure-activity relationships.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present within a molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-tert-butyl-3-(4-ethoxyphenyl)thiourea, ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The tert-butyl group would exhibit a sharp singlet, typically integrating to nine protons, in the upfield region (around 1.5 ppm). The ethoxy group would present as a triplet (for the methyl protons) and a quartet (for the methylene (B1212753) protons) due to spin-spin coupling. The aromatic protons of the 4-ethoxyphenyl group would likely appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The N-H protons of the thiourea (B124793) moiety would appear as two distinct broad singlets in the downfield region, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The tert-butyl group would show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The ethoxyphenyl group would display signals for the two carbons of the ethyl group and four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons). The thiocarbonyl carbon (C=S) is a key diagnostic peak, typically appearing significantly downfield (around 180 ppm).

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
tert-butyl (CH₃)₃ ~1.5 Singlet 9H
Ethoxy CH₃ ~1.4 Triplet 3H
Ethoxy CH₂ ~4.0 Quartet 2H
Aromatic CH ~6.9-7.2 Doublet of Doublets 4H
N-H (tert-butyl side) Variable (broad) Singlet 1H

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
tert-butyl C(CH₃)₃ ~53
tert-butyl C(CH₃)₃ ~30
Ethoxy CH₃ ~15
Ethoxy CH₂ ~63
Aromatic C-O ~156
Aromatic C-N ~130
Aromatic CH ~115-125

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. The IR spectrum of this compound would be characterized by several key absorption bands.

The N-H stretching vibrations of the thiourea group are expected to appear as one or two bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic (tert-butyl and ethoxy) groups would be observed around 2850-3100 cm⁻¹. The C=S stretching vibration, a hallmark of a thiourea, typically appears in the fingerprint region, often between 700 and 850 cm⁻¹, and can be coupled with other vibrations. The C-N stretching vibrations would also be present, usually in the 1200-1400 cm⁻¹ range. The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, and the characteristic C-O stretching of the ethoxy group should appear around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3100-3400 Medium-Strong
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-2970 Strong
Aromatic C=C Stretch 1450-1600 Medium
C-N Stretch 1200-1400 Medium-Strong
C-O Stretch (Aryl Ether) 1240 (asymmetric), 1040 (symmetric) Strong

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, analysis of closely related structures, such as N-(4-ethoxyphenyl)thiourea, allows for a detailed prediction of its solid-state conformation, bond parameters, and intermolecular interactions.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound would be defined by its bond lengths, bond angles, and torsion angles. The thiourea core is expected to be nearly planar. The C=S bond length would be typical for a thiocarbonyl group, and the C-N bond lengths would have partial double bond character due to resonance. The bond angles around the central carbon of the thiourea moiety would be approximately 120°.

Predicted Bond Lengths

Bond Predicted Length (Å)
C=S ~1.71
C-N (to tert-butyl) ~1.35
C-N (to phenyl) ~1.38
C-C (tert-butyl) ~1.54
C-C (aromatic) ~1.39

Predicted Bond Angles

Angle Predicted Angle (°)
N-C-N (thiourea) ~117
N-C=S (thiourea) ~121-122
C-N-C (tert-butyl) ~126

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the solid-state packing of thiourea derivatives. It is anticipated that this compound would form intermolecular hydrogen bonds involving the N-H groups as donors and the sulfur atom of the thiocarbonyl group as an acceptor. This often leads to the formation of centrosymmetric dimers, a common motif in the crystal structures of N,N'-disubstituted thioureas.

Predicted Hydrogen Bond Parameters

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)

Tautomerism in Thiourea Derivatives: Thione-Thiol Equilibrium Studies

The thiourea functional group, central to the structure of this compound, possesses the ability to exist in two tautomeric forms: the thione form and the thiol form. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in an equilibrium between a carbon-sulfur double bond (thione) and a carbon-sulfur single bond with a sulfhydryl group (thiol).

The two tautomeric forms are:

Thione form: Characterized by a C=S double bond, this is the predominant and more stable tautomer for most thiourea derivatives under standard conditions.

Thiol form (iso-thiourea): Characterized by a C-SH single bond and a C=N double bond. This form is generally less stable and exists as a minor component in the equilibrium mixture.

Extensive research on a wide range of thiourea derivatives has established that the equilibrium overwhelmingly favors the thione tautomer. nih.govresearcher.life This preference is attributed to the greater bond energy of the C=S bond compared to the C=N bond and the stabilization afforded by intermolecular hydrogen bonding in the solid state.

Several factors are known to influence the position of the thione-thiol equilibrium:

Physical State: In the solid state, thiourea derivatives exist almost exclusively in the thione form. This is due to the formation of strong intermolecular hydrogen bonds of the N-H···S=C type, which stabilize the crystal lattice.

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium in solution. jlu.edu.cnnih.gov Polar solvents tend to stabilize the more polar thione form, thus shifting the equilibrium further in its favor. jlu.edu.cn In contrast, nonpolar solvents may slightly increase the relative population of the less polar thiol tautomer, although the thione form typically remains dominant.

Substitution: The electronic properties of the substituent groups on the nitrogen atoms can modulate the electron density across the thiourea moiety, thereby affecting the relative stabilities of the tautomers. For this compound, the presence of both an alkyl (tert-butyl) and an aryl (4-ethoxyphenyl) group influences this balance.

Computational and Spectroscopic Evidence

While specific experimental data on the tautomeric equilibrium of this compound is not extensively documented, the behavior can be confidently inferred from studies on analogous compounds. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating this type of tautomerism. nih.gov These studies consistently show that the thione form is energetically more favorable than the thiol form. nih.govresearchgate.net

For instance, computational studies on N,N'-dimethylthiourea have quantified the energy barrier for the thione-to-thiol transition. In a vacuum, the activation energy was calculated to be 69.05 kJ/mol. This barrier increased to 78.03 kJ/mol in the presence of a single water molecule, indicating that polar environments further stabilize the thione form and increase the energy required for tautomerization. researchgate.net

Table 1: Representative Calculated Energies for Thione-Thiol Tautomerism in a Generic Disubstituted Thiourea.
TautomerEnvironmentRelative Energy (kJ/mol)Activation Energy for Thione → Thiol (kJ/mol)
ThioneGas Phase (Vacuum)0 (Reference)~69
Thiol> 0 (Higher Energy)
ThionePolar Solvent (e.g., Water)0 (Reference)~78
Thiol> 0 (Higher Energy)

Data is illustrative and based on findings for similar compounds like N,N'-dimethylthiourea. researchgate.net

Spectroscopic methods provide direct experimental evidence for the predominance of the thione form. nih.gov In Infrared (IR) spectroscopy, the key indicator is the presence of a characteristic absorption band for the C=S stretching vibration and the absence of a band for the S-H stretch. researchgate.net Similarly, ¹H NMR spectroscopy typically shows signals for the N-H protons, while a signal for an S-H proton is absent.

Table 2: Characteristic IR Absorption Frequencies for Thione and Thiol Tautomers.
Functional GroupVibrational ModeTautomeric FormTypical Wavenumber (cm⁻¹)
N-HStretchingThione3100 - 3400
C=SStretchingThione700 - 850
S-HStretchingThiol2550 - 2600 (Typically Absent)
C=NStretchingThiol1640 - 1690 (Typically Absent)

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. dntb.gov.uascispace.com For 1-tert-butyl-3-(4-ethoxyphenyl)thiourea, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G, can determine the optimized molecular geometry and various electronic properties. researchgate.net These calculations are fundamental to understanding the molecule's stability and chemical behavior. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

For this compound, the HOMO is typically localized on the electron-rich thiourea (B124793) sulfur atom and the adjacent nitrogen atoms, as well as the ethoxy group's oxygen. The LUMO is often distributed across the phenyl ring and the C=S double bond. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.comeurjchem.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. eurjchem.com

ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability.
ELUMO-1.80Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability.
Energy Gap (ΔE)4.45Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.

Note: The values presented in this table are representative examples based on DFT calculations for structurally similar thiourea derivatives and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

In a typical MEP map for this compound, regions of negative potential (nucleophilic sites), usually colored red, are expected around the sulfur atom of the thiocarbonyl group and the oxygen atom of the ethoxy group. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (electrophilic sites), colored blue, are typically found around the N-H protons of the thiourea moiety, making them likely sites for nucleophilic attack. researchgate.netscispace.com This distribution of charge is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. scispace.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide insights into its conformational flexibility, stability, and the influence of the surrounding environment, such as different solvents. researchgate.netnih.gov

The structure of this compound features several rotatable bonds, particularly around the thiourea core (C-N bonds) and the linkages to the tert-butyl and ethoxyphenyl groups. MD simulations can reveal the preferred dihedral angles and the energy barriers to rotation, identifying the most stable conformers in a given environment. researchgate.net For instance, the orientation of the phenyl ring relative to the thiourea plane can significantly impact the molecule's ability to fit into a protein's binding site.

Solvent effects are also critical. MD simulations can model the behavior of the compound in different solvents, such as water or a less polar medium like tert-butanol, by explicitly including solvent molecules in the simulation box. nih.gov These simulations can show how solvent molecules arrange around the solute and how hydrogen bonding interactions with the solvent affect the compound's conformation and dynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For thiourea derivatives, which are known to possess a wide range of biological activities including antibacterial, anticancer, and enzyme inhibition, QSAR models can be highly valuable. mdpi.comnih.gov

A QSAR study on a series of analogs of this compound would involve calculating various molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A mathematical model, often using multiple linear regression, is then developed to correlate these descriptors with experimentally determined biological activity (e.g., IC₅₀ values). researchgate.netmdpi.com

A hypothetical QSAR equation might look like: log(1/IC₅₀) = a(LogP) - b(HOMO-LUMO Gap) + c*(Molecular Volume) + d

Such a model, once validated, can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. fip.org This method is widely used in drug discovery to understand the binding mechanisms of potential drug candidates. biointerfaceresearch.comresearchgate.net Thiourea derivatives have been studied as inhibitors for various enzymes, such as cholinesterases, kinases, and bacterial enzymes. mdpi.comresearchgate.netnih.gov

For this compound, molecular docking could be used to predict its interaction with a specific biological target, for example, a bacterial enzyme like DNA gyrase or a protein kinase involved in cancer signaling. researchgate.netnih.gov The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring the resulting poses based on their binding energy or affinity. nih.gov

The results typically include a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, and a detailed view of the binding mode. fip.orgd-nb.info Key interactions often observed for thiourea derivatives include:

Hydrogen Bonds: The N-H groups of the thiourea core are excellent hydrogen bond donors, while the C=S sulfur and the ethoxy oxygen can act as hydrogen bond acceptors.

Hydrophobic Interactions: The tert-butyl group and the phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Stacking: The aromatic phenyl ring can form π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. biointerfaceresearch.com

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
S. aureus DNA Gyrase B (2XCS)-7.8Asp73, Arg76Hydrogen Bond
Ile78, Pro79Hydrophobic
BRAF Kinase (V600E) (4I5I)-8.5Cys532, Asp594Hydrogen Bond
Trp531π-π Stacking
Val471, Leu505Hydrophobic

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on typical interactions observed for similar thiourea derivatives with these common biological targets and does not represent experimentally verified results for this compound. biointerfaceresearch.comnih.gov

These computational predictions provide a structural basis for the molecule's potential biological activity and can guide the design of analogs with improved binding affinity and selectivity. jppres.com

Elucidation of Specific Interactions (e.g., hydrogen bonding, hydrophobic contacts)

The specific interactions of this compound are dictated by the spatial arrangement and electronic nature of its thiourea core, the bulky tert-butyl group, and the ethoxyphenyl moiety. These interactions are fundamental to its behavior in various chemical and biological systems.

Hydrogen Bonding: The thiourea group is a classic motif for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor.

Hydrogen Bond Donors: The two amine (N-H) protons of the thiourea scaffold are the primary hydrogen bond donor sites. These protons are acidic enough to form strong, directional hydrogen bonds with electron-rich atoms like oxygen and nitrogen found in solvent molecules or the active sites of biological macromolecules. This dual-donor capability is a hallmark of thiourea derivatives, enabling them to "clamp" onto substrates through a bidentate hydrogen-bonding motif.

Hydrogen Bond Acceptors: The thiocarbonyl sulfur atom (C=S) possesses lone pairs of electrons and can function as a hydrogen bond acceptor. Crystal structures of similar thiourea-containing compounds have revealed intermolecular N-H···S hydrogen bonds, which can lead to the formation of dimeric or polymeric structures in the solid state. The oxygen atom of the ethoxy group on the phenyl ring also serves as a potential hydrogen bond acceptor site.

Theoretical calculations, such as Density Functional Theory (DFT), would be instrumental in quantifying the strength of these potential hydrogen bonds by calculating their interaction energies, bond distances, and angles.

Interactive Data Table: Potential Hydrogen Bond Interactions

Below is a summary of the potential hydrogen bonding interactions for this compound.

Part of MoleculeRolePotential Partner AtomInteraction Type
N-H (Amine 1)DonorOxygen, NitrogenHydrogen Bond
N-H (Amine 2)DonorOxygen, NitrogenHydrogen Bond
C=S (Sulfur)AcceptorHydrogen (from N-H, O-H)Hydrogen Bond
O (Ethoxy)AcceptorHydrogen (from N-H, O-H)Hydrogen Bond

Hydrophobic Contacts: The nonpolar parts of the molecule drive its hydrophobic interactions, which are crucial for its solubility in nonpolar solvents and its ability to interact with lipophilic pockets in larger molecules.

Tert-butyl Group: This large, sterically demanding alkyl group is highly nonpolar and is a major contributor to the molecule's hydrophobic character. It is expected to engage in van der Waals forces and prefer environments that are shielded from polar solvents like water.

Ethoxyphenyl Group: The phenyl ring is an aromatic, nonpolar structure capable of engaging in hydrophobic interactions. Furthermore, it can participate in π-π stacking with other aromatic rings, a common interaction in biological systems. The ethyl substituent (-CH2CH3) adds to the lipophilicity of this portion of the molecule.

Computational tools like Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution across the molecule, highlighting the electron-rich (negative potential) regions around the sulfur and oxygen atoms and the electron-poor (positive potential) regions around the N-H protons. This provides a visual guide to the sites most likely to engage in the specific interactions detailed above.

Interactive Data Table: Key Moieties and Their Primary Interactions

This table outlines the primary types of non-covalent interactions expected from the key functional groups of the molecule.

Molecular MoietyPrimary Interaction TypeExpected Role
Thiourea CoreHydrogen BondingAnchoring the molecule to polar sites
Tert-butyl GroupHydrophobic ContactsPositioning within nonpolar cavities
Ethoxyphenyl GroupHydrophobic & Aromatic InteractionsContributing to overall lipophilicity and potential π-stacking

Coordination Chemistry and Supramolecular Applications

1-Tert-butyl-3-(4-ethoxyphenyl)thiourea as a Ligand in Transition Metal Complexes

Thiourea (B124793) derivatives are known to be excellent ligands for a variety of transition metals, primarily due to the presence of the soft sulfur donor atom and, in some cases, the nitrogen atoms of the thiourea backbone.

Chelation Behavior and Coordination Modes

This compound is expected to act primarily as a monodentate ligand, coordinating to metal centers through its sulfur atom. This is the most common coordination mode for thiourea and its derivatives. The lone pairs on the sulfur atom are readily available for donation to a metal ion.

In certain instances, particularly with specific metal ions and under favorable steric and electronic conditions, thiourea derivatives can also exhibit bidentate coordination. This can occur through:

S,N-Chelation: Although less common, the nitrogen atom of the thiourea backbone can participate in coordination, forming a chelate ring. However, the bulky tert-butyl and ethoxyphenyl groups on this compound might sterically hinder this mode of coordination.

Bridging: The thiourea ligand can bridge two metal centers, with the sulfur atom coordinating to both.

The preference for a particular coordination mode is influenced by several factors, including the nature of the metal ion, the steric bulk of the substituents on the thiourea, and the reaction conditions. The Hard-Soft Acid-Base (HSAB) principle suggests that the soft sulfur donor of the thiourea ligand will form strong bonds with soft metal ions like Ag(I), Au(I), and Hg(II).

Synthesis and Characterization of Metal-Thiourea Complexes

The synthesis of metal complexes with thiourea ligands is typically achieved by reacting a metal salt with the thiourea derivative in a suitable solvent. For instance, a general method for synthesizing a gold(I) complex would involve reacting a precursor like [AuCl(tht)] (tht = tetrahydrothiophene) with the thiourea ligand. Similarly, silver(I) complexes can be prepared by reacting a silver salt, such as silver trifluoromethanesulfonate (B1224126) ([Ag(OTf)]), with the thiourea ligand.

The characterization of these metal-thiourea complexes relies on a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the coordination of the ligand to the metal center by observing shifts in the signals of the protons and carbons near the donor atoms.

Infrared (IR) Spectroscopy: Changes in the vibrational frequency of the C=S bond in the IR spectrum upon coordination can provide evidence of metal-sulfur bond formation.

Supramolecular Interactions and Molecular Recognition

The N-H protons of the thiourea group are acidic and can act as hydrogen bond donors, enabling these molecules to participate in a variety of supramolecular interactions.

Anion Binding and Sensing Properties

Thiourea derivatives are widely recognized for their ability to bind and sense anions. This interaction is primarily based on the formation of hydrogen bonds between the N-H protons of the thiourea and the anion. The strength of this binding is influenced by the acidity of the N-H protons and the basicity of the anion.

The general trend for halide binding by thiourea-based receptors is F- > Cl- > Br- > I-. The stronger binding of fluoride (B91410) is attributed to its higher basicity. Similarly, for oxoanions, the binding affinity often follows the order H2PO4- > HSO4- > NO3- > ClO4-.

The presence of the electron-donating ethoxy group on the phenyl ring of this compound might slightly decrease the acidity of the N-H protons compared to thioureas with electron-withdrawing groups, potentially affecting its anion binding strength. However, the fundamental capability for anion recognition through hydrogen bonding is expected to be retained.

Role in Host-Guest Chemistry

The ability of thiourea derivatives to form well-defined hydrogen-bonded complexes makes them valuable components in host-guest chemistry. They can be incorporated into larger molecular architectures, such as macrocycles and molecular clefts, to create receptors for specific guest molecules. The directional nature of the hydrogen bonds provided by the thiourea moiety allows for the construction of ordered supramolecular assemblies. While specific host-guest chemistry involving this compound has not been reported, its structural features suggest potential for such applications.

Applications in Metal Extraction and Separation Science

Thiourea and its derivatives have found applications in the field of hydrometallurgy for the extraction and separation of metals. The strong affinity of the sulfur atom for soft metals makes thiourea a useful reagent for leaching precious metals like gold and silver from ores and electronic waste.

The general process involves the use of an acidic thiourea solution to dissolve the metals. For example, in the presence of an oxidizing agent like ferric ions (Fe3+), thiourea can form stable complexes with gold, facilitating its dissolution.

While the specific use of this compound in metal extraction has not been documented, its fundamental thiourea structure suggests it could potentially be investigated for such purposes. The lipophilic tert-butyl and ethoxyphenyl groups might enhance its solubility in organic solvents, which could be advantageous in liquid-liquid extraction systems for separating metal ions.

Advanced Research Applications and Materials Science Potential

Utility as Synthons in Heterocyclic Chemistry

Thiourea (B124793) derivatives are fundamental building blocks, or synthons, in the synthesis of a wide array of heterocyclic compounds. nih.gov Their utility stems from the reactive N-C=S backbone, which can participate in various cyclization and condensation reactions.

The thiourea moiety is a versatile precursor for constructing numerous heterocyclic systems, particularly those containing nitrogen and sulfur atoms. mdpi.com Research on analogous compounds demonstrates their role in forming important scaffolds such as thiazoles, pyrazoles, thiophenes, and thiadiazoles. mdpi.comnih.govmdpi.com For instance, studies have shown the successful design and synthesis of thiourea derivatives that incorporate sulfur-containing heterocycles like 4,5,6,7-tetrahydrobenzo[b]thiophene and 1,3,4-thiadiazole. nih.gov The 1,3,4-thiadiazole ring, in particular, is a known bioisostere of pyrimidine and is noted for its presence in compounds with cytotoxic properties against cancer cell lines. nih.govnih.gov Given its structure, 1-Tert-butyl-3-(4-ethoxyphenyl)thiourea could theoretically serve as a starting material for novel derivatives of these and other heterocyclic systems.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Thiourea Precursors

Heterocyclic Scaffold Precursor Type Application Area
1,3,4-Thiadiazole N-Aryl-N'-substituted phenylthioureas Enzyme Inhibition, Anticancer Agents nih.govnih.gov
Thiophene N-Aryl-N'-substituted phenylthioureas Enzyme Inhibition nih.gov
Pyrazole 1-(4-acetylphenyl)-3-phenylthiourea Biological Applications mdpi.com

The primary reaction pathway for forming heterocycles from thioureas is cyclocondensation. This involves the reaction of the thiourea derivative with a bifunctional reagent, such as an α-haloketone, to form a thiazole ring (the Hantzsch thiazole synthesis). mdpi.com The sulfur atom of the thiourea acts as a nucleophile, attacking one electrophilic center, while a nitrogen atom attacks the other, leading to ring closure. Similarly, reactions with hydrazines or other binucleophiles can lead to the formation of various five- or six-membered heterocyclic rings. For example, 1-(4-acetylphenyl)-3-phenylthiourea has been used to create pyrazole derivatives by reacting it with binucleophiles like phenylhydrazine. mdpi.com The specific substituents on the thiourea nitrogens, such as the tert-butyl and 4-ethoxyphenyl groups in the title compound, would influence the reaction kinetics and the properties of the resulting heterocyclic products.

Role in Asymmetric Organocatalysis

In the last two decades, chiral thiourea derivatives have emerged as powerful, non-covalent organocatalysts for a wide range of asymmetric transformations. nih.gov Their catalytic activity is primarily attributed to their ability to act as dual hydrogen-bond donors, activating electrophiles and organizing transition states to induce stereoselectivity.

The development of effective chiral thiourea catalysts involves attaching the thiourea moiety to a chiral scaffold. nih.gov This scaffold creates a specific three-dimensional environment around the hydrogen-bonding N-H protons. Often, these catalysts are bifunctional, incorporating a basic site (like a tertiary amine) elsewhere in the molecule to activate the nucleophilic partner in a reaction simultaneously. researchgate.net This dual activation model is key to their success in promoting reactions with high enantioselectivity. While no chiral catalysts derived specifically from this compound are documented, its structure provides a template that could be modified with a chiral amine to create novel bifunctional organocatalysts.

Chiral thiourea organocatalysts have been successfully applied to a variety of stereoselective reactions. Their ability to activate carbonyls, imines, and nitroolefins through hydrogen bonding has made them invaluable in reactions such as:

Aza-Henry Reaction: Catalysts promote the addition of nitroalkanes to N-Boc imines to produce β-nitroamines with high yields and enantioselectivities. nih.gov

Mannich Reactions: Chiral secondary amine-thiourea catalysts have been shown to be effective in the direct Mannich-type reactions of unmodified aldehydes or ketones with α-iminoglyoxylate.

Michael Additions: They facilitate the conjugate addition of nucleophiles to α,β-unsaturated compounds.

Diels-Alder Reactions: They can catalyze inverse-electron-demand hetero-Diels–Alder reactions.

The effectiveness of these catalysts demonstrates the potential for new derivatives, possibly incorporating the 4-ethoxyphenyl group for electronic tuning, to be developed for new and existing asymmetric transformations.

Table 2: Selected Asymmetric Reactions Catalyzed by Chiral Thiourea Derivatives

Reaction Type Substrates Catalyst Type Outcome
Aza-Henry Reaction N-Boc imines, nitroalkanes BINAM-based bis-thiourea High enantioselectivity for β-nitroamines nih.gov
Mannich Reaction Aldehydes, α-iminoglyoxylate Secondary amine-thiourea High diastereo- and enantioselectivity colab.ws

Integration into Molecular Electronics and Sensing Devices

The hydrogen-bonding capabilities and potential for electronic modification make thiourea derivatives attractive candidates for use in molecular electronics and chemical sensing. The N-H protons in the thiourea group can act as effective binding sites for anions.

Research has demonstrated the use of thiourea-based receptors for the colorimetric sensing of various anions. mdpi.com In one example, a polymer modified with nitrophenyl thiourea units exhibited distinct color changes in the presence of specific anions like sulfate, fluoride (B91410), and acetate. The binding mechanism involves the formation of hydrogen bonds between the thiourea N-H groups and the anion, which perturbs the electronic structure of the attached chromophore (the nitrophenyl group), causing a visible color change. mdpi.com

The this compound molecule possesses the necessary N-H donor sites for anion binding. The 4-ethoxyphenyl group, being electron-donating, could modulate the acidity of the N-H protons and the binding affinity for specific anions. By functionalizing this compound with a chromophore or integrating it into a polymer backbone or onto an electrode surface, it could potentially be developed into a selective sensor for environmental or biological analytes. nih.govmdpi.com

Potential in Ion Sensing Applications

Thiourea derivatives are well-regarded for their ability to act as chemosensors for both cations and anions. nih.gov The fundamental mechanism for this sensing capability often lies in the hydrogen-bonding capacity of the thiourea's N-H protons, which can interact with various analytes. researchgate.net

Anion Sensing: The two N-H groups in the thiourea moiety can act as hydrogen-bond donors, forming complexes with anions. This interaction can lead to detectable changes in the molecule's spectroscopic properties, such as a shift in UV-visible absorption or a change in fluorescence, often resulting in a colorimetric response. frontiersin.orgnih.gov For instance, various thiourea-based receptors have demonstrated the ability to sense anions like fluoride, acetate, and dihydrogen phosphate. frontiersin.org The binding affinity and selectivity are influenced by the substituents on the thiourea core. The electron-donating nature of the 4-ethoxyphenyl group in this compound could modulate the acidity of the N-H protons, potentially fine-tuning its selectivity towards specific anions.

Cation Sensing: The sulfur and nitrogen atoms in the thiourea group are nucleophilic and can serve as binding sites for metal ions. researchgate.net This interaction can lead to the formation of stable complexes, which can be detected through various analytical techniques. orientjchem.org Thiourea derivatives have been successfully employed as fluorescent and colorimetric sensors for heavy metal ions such as mercury (Hg²⁺) and silver (Ag⁺). nih.govorientjchem.org The interaction with the metal ion often perturbs the electronic structure of the thiourea derivative, leading to a measurable optical or electrochemical signal.

To illustrate the potential sensing capabilities, the following table presents representative data from studies on other thiourea derivatives, showcasing the types of ions detected and the observed responses.

Table 1: Examples of Ion Sensing by Thiourea Derivatives

Thiourea Derivative Class Target Ion Sensing Method Observable Change
Aryl Thioureas Anions (F⁻, AcO⁻, H₂PO₄⁻) Colorimetric/UV-Vis Color change, shift in absorption spectra frontiersin.org
Phenylthiourea Derivatives Mercury (Hg²⁺) Fluorometric Enhancement of fluorescence intensity nih.gov
Ethylthiourea Derivatives Silver (Ag⁺), Mercury (Hg⁺) Naked-eye Color change in solution orientjchem.org

Theoretical Considerations for Electronic Properties

Key electronic properties that can be determined through DFT calculations include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge delocalization and the stability of the molecule.

The presence of the electron-donating tert-butyl group is known to influence the electronic properties of molecules by raising the energy levels of molecular orbitals. nih.gov Similarly, the ethoxy group on the phenyl ring is also electron-donating, which would likely affect the charge distribution and reactivity of the thiourea moiety. DFT calculations on similar thiourea derivatives have shown that these structural modifications can significantly impact their electronic properties and, by extension, their performance in applications like ion sensing and corrosion inhibition. mdpi.commdpi.com

Table 2: Representative Quantum Chemical Parameters from DFT Studies of Thiourea Derivatives

Parameter Description Typical Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the ability to donate electrons
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the ability to accept electrons
Energy Gap (ΔE) ELUMO - EHOMO Indicator of chemical reactivity and stability
Dipole Moment (µ) Measure of the overall polarity of the molecule Influences solubility and intermolecular interactions

Corrosion Inhibition Mechanisms and Applications

Thiourea and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nmlindia.orgjmaterenvironsci.com Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. materials.international

The adsorption process can occur through several mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This involves the formation of a coordinate bond between the heteroatoms (sulfur and nitrogen) in the thiourea molecule, which have lone pairs of electrons, and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic ring can also participate in this interaction.

Mixed-type Adsorption: In many cases, the adsorption process is a combination of both physisorption and chemisorption.

The effectiveness of a thiourea derivative as a corrosion inhibitor is highly dependent on its molecular structure. nmlindia.org The presence of the sulfur and nitrogen atoms in this compound makes it a strong candidate for an effective corrosion inhibitor. The ethoxyphenyl group, with its π-electron system, can enhance the adsorption onto the metal surface. The bulky tert-butyl group may also play a role in increasing the surface area covered by each molecule, thereby improving the protective barrier. The adsorption of such inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. materials.international

Studies on various thiourea derivatives have shown high inhibition efficiencies, often exceeding 90%, for the corrosion of mild steel in acidic solutions. researchgate.net The inhibition is typically of a mixed-type, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. materials.international

Table 3: Corrosion Inhibition Data for a Representative Thiourea Derivative on Mild Steel in Acidic Medium

Inhibitor Concentration Corrosion Rate Inhibition Efficiency (%)
0 ppm 1.00 mm/year 0
50 ppm 0.25 mm/year 75
100 ppm 0.10 mm/year 90
200 ppm 0.05 mm/year 95

Conclusion and Future Research Trajectories

Synthesis and Characterization Advancements for 1-Tert-butyl-3-(4-ethoxyphenyl)thiourea

The synthesis of unsymmetrical thioureas like this compound is a well-established area of organic chemistry. The most common and direct method involves the reaction of an amine with an isothiocyanate. For this specific compound, the synthesis would proceed via the nucleophilic addition of tert-butylamine (B42293) to 4-ethoxyphenyl isothiocyanate.

Future advancements in synthesis are focused on developing more efficient, sustainable, and versatile methods. mdpi.comrsc.org Key areas of innovation include:

Green Chemistry Approaches: Utilizing water as a solvent, employing microwave-assisted synthesis to reduce reaction times, or developing catalyst-free and solvent-free conditions are modern strategies to make the synthesis more environmentally friendly. mdpi.comresearchgate.net

Novel Reagents: Exploration of alternatives to isothiocyanates, such as using dithiocarbamates, can avoid the handling of potentially toxic reagents and may offer milder reaction conditions. researchgate.net

Characterization of this compound would rely on a suite of standard spectroscopic and analytical techniques. These methods are crucial for confirming the molecular structure and purity of the synthesized compound.

Table 1: Standard Characterization Techniques for Thiourea (B124793) Derivatives

TechniqueInformation Provided
¹H-NMR & ¹³C-NMR Provides detailed information about the carbon-hydrogen framework, confirming the connectivity of the tert-butyl and 4-ethoxyphenyl groups. nih.govtandfonline.com
FT-IR Spectroscopy Identifies key functional groups, such as N-H stretching, C=S (thione) stretching, and aromatic C-H bonds. nih.govtandfonline.com
Mass Spectrometry Determines the molecular weight and provides fragmentation patterns that help confirm the structure. tandfonline.com
X-ray Crystallography Offers definitive proof of structure by mapping the precise three-dimensional arrangement of atoms in a single crystal. nih.gov

Future advancements in characterization involve the integration of computational chemistry with experimental data. Techniques like Density Functional Theory (DFT) can predict spectroscopic data, which can then be compared with experimental results to provide a higher level of structural validation. tandfonline.com

Summarization of Key Biological Activities and Mechanistic Insights

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of N-aryl-N'-alkyl thiourea derivatives exhibits a wide range of pharmacological activities. researchgate.netmdpi.com Based on these related compounds, this compound could be hypothesized to possess several key biological activities.

Anticancer Activity: Thiourea derivatives have shown significant potential as anticancer agents. mdpi.com Their mechanism often involves the inhibition of key enzymes or proteins involved in cancer cell proliferation and survival, such as protein kinases or the K-Ras protein. nih.govbiointerfaceresearch.com The thiourea moiety can form hydrogen bonds within the active sites of these targets, disrupting their function and leading to apoptosis (programmed cell death) in cancer cells. nih.govnih.gov

Antimicrobial and Antiviral Activity: The thiourea scaffold is present in several antimicrobial drugs. nih.gov Compounds with this core structure have been shown to inhibit enzymes crucial for microbial survival, such as bacterial ureases or the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. nih.govacs.org

Enzyme Inhibition: Thioureas are known to inhibit a variety of enzymes, including tyrosinase, cholinesterases, and α-glucosidase. researchgate.netdergipark.org.tr This inhibitory action is attributed to the ability of the sulfur and nitrogen atoms to coordinate with metal ions in the enzyme's active site or to form hydrogen bonds with key amino acid residues.

Antioxidant Activity: Many thiourea derivatives have demonstrated the ability to scavenge free radicals, indicating antioxidant potential. tandfonline.comresearchgate.net

Unexplored Research Avenues and Prospects for Novel Applications

The potential of this compound remains largely untapped, presenting numerous avenues for future investigation.

Broad-Spectrum Biological Screening: A comprehensive screening of the compound against a wide panel of cancer cell lines (including lung, breast, and colon cancers), pathogenic bacteria (especially multi-drug resistant strains), fungi, and viruses could reveal novel therapeutic applications. mdpi.comnih.gov

Enzyme Inhibition Profiling: Testing the compound's inhibitory activity against a diverse range of enzymes implicated in human diseases—such as kinases, proteases, and metabolic enzymes—could identify new molecular targets and therapeutic indications. researchgate.net

Agricultural Applications: Given that some thiourea derivatives are used as herbicides and insect growth regulators, investigating the potential of this compound in agriculture is a viable research direction. researchgate.net

Materials Science and Sensing: The ability of the thiourea group to coordinate with metal ions suggests potential applications in the development of chemical sensors, particularly for detecting heavy metals, or as a component in novel coordination polymers.

Strategic Directions for Rational Design and Development of New Thiourea-Based Agents

The structure of this compound serves as an excellent template for the rational design of new and improved therapeutic agents. Modern drug discovery relies on a deep understanding of structure-activity relationships (SAR) and the use of computational tools to guide the synthesis of more potent and selective molecules.

Table 2: Strategies for Rational Drug Design

StrategyDescriptionPotential Application to this compound
Structural Modification Systematically altering parts of the molecule to enhance activity or selectivity. This includes changing substituents on the phenyl ring or modifying the alkyl group.Replacing the ethoxy group with other electron-donating or electron-withdrawing groups to probe electronic effects. Substituting the tert-butyl group with other bulky or linear alkyl groups to explore steric requirements of the binding pocket.
Bioisosteric Replacement Replacing a functional group with another group that has similar physical or chemical properties to improve pharmacokinetic or pharmacodynamic properties. nih.govThe thiourea moiety could be replaced with a urea, guanidine, or squaramide group to assess the importance of the sulfur atom for a specific biological activity and potentially improve stability or reduce toxicity. nih.gov
Molecular Hybridization Combining the thiourea scaffold with another known pharmacophore (a part of a molecule responsible for its biological activity) to create a hybrid compound with dual or enhanced action.Linking the this compound structure to a known kinase inhibitor or an antimicrobial agent to create a multi-target drug.
Computational Modeling Using molecular docking and other in silico methods to predict how a molecule will bind to a specific biological target. nih.govbiointerfaceresearch.comIf a biological target is identified, computational docking can be used to predict the binding mode of this compound. This information can then guide the design of new derivatives with improved binding affinity. nih.gov

By pursuing these unexplored avenues and employing rational design strategies, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel agents for a variety of applications in medicine and beyond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Tert-butyl-3-(4-ethoxyphenyl)thiourea, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of tert-butylamine with 4-ethoxyphenyl isothiocyanate under mild conditions (room temperature, inert atmosphere). Alternatively, thiocarbonyl transfer reactions using carbon disulfide and amines in aqueous media are effective for unsymmetrical thioureas . Industrial-scale methods involve reacting isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature . Key parameters include solvent choice (e.g., THF or DCM), stoichiometric ratios, and purification via recrystallization.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this thiourea derivative?

  • Methodological Answer :

  • FT-IR : Confirm the presence of thioamide (-N-C=S) bands at ~1250–1350 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹ .
  • NMR : ¹H NMR distinguishes tert-butyl protons (δ ~1.3 ppm, singlet) and ethoxyphenyl aromatic protons (δ ~6.8–7.4 ppm). ¹³C NMR identifies the thiocarbonyl carbon at δ ~180 ppm .
  • HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients for purity analysis. ESI-MS in positive mode typically shows [M+H]⁺ peaks .

Q. How does the ethoxyphenyl substituent influence the compound’s solubility and reactivity?

  • Methodological Answer : The ethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its electron-donating nature, which also increases nucleophilic reactivity at the thiourea sulfur. Comparative studies with non-ethoxy analogs show reduced solubility in hydrophobic solvents like hexane .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s molecular geometry?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level and compare bond lengths/angles with X-ray crystallography data . Discrepancies in torsion angles may arise from crystal-packing forces not modeled in simulations.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain deviations in solid-state vs. gas-phase structures .

Q. How can hydrogen-bonding patterns in the crystal structure inform its biological interactions?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve N-H···S and N-H···O interactions using SHELXL refinement . Graph-set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) dimers, which mimic enzyme active-site binding .
  • Molecular Docking : Map hydrogen-bond donors/acceptors onto protein targets (e.g., kinases) to predict binding affinities .

Q. What experimental designs are critical for evaluating its biological activity while minimizing cytotoxicity?

  • Methodological Answer :

  • Dose-Response Assays : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and validate via Western blot for apoptosis markers .
  • Selectivity Screening : Compare cytotoxicity in normal vs. cancerous cells (e.g., HEK293 vs. MCF-7) to identify therapeutic windows .

Q. How do steric effects from the tert-butyl group impact regioselectivity in substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates with bulky electrophiles (e.g., methyl iodide) via ¹H NMR. The tert-butyl group directs substitution to the less hindered para position on the ethoxyphenyl ring .
  • Computational Modeling : Calculate steric maps (e.g., using Molecular Operating Environment) to visualize steric hindrance around reactive sites .

Data Analysis and Optimization

Q. What statistical approaches validate reproducibility in synthetic batches?

  • Methodological Answer :

  • ANOVA : Compare yields across 5+ batches to identify outliers. Control variables (e.g., reaction time, temperature) using a factorial design .
  • PCA : Reduce dimensionality in spectroscopic data (e.g., FT-IR peaks) to cluster batches by purity .

Q. How can solvent effects be systematically studied to improve reaction efficiency?

  • Methodological Answer :

  • Kamlet-Taft Parameters : Corrate solvent polarity (π*), hydrogen-bond acidity (α), and basicity (β) with reaction rates. Polar aprotic solvents (DMF) typically enhance nucleophilic substitution .
  • COSMO-RS Simulations : Predict solvation free energies to optimize solvent selection without extensive trial-and-error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.